molecular formula C11H12N2O2S2 B5510967 methyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate

methyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate

Cat. No. B5510967
M. Wt: 268.4 g/mol
InChI Key: CLEWZMBGKWSZLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidine derivatives involves multiple steps, including condensation reactions and the use of different reagents to introduce specific functional groups. For instance, one study reports the synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates from dimethyl acetone-1,3-dicarboxylate, highlighting the complexity and the multistep nature of synthesizing such compounds (Žugelj et al., 2009).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives is characterized using techniques like X-ray diffraction. For example, the crystal structure of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester was determined, showcasing the importance of structural analysis in understanding the compound's properties (S. Ji, 2006).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidines undergo various chemical reactions, including condensation, cyclization, and substitution, which are crucial for modifying their chemical properties. For instance, the reaction of 4-aryl-1-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thiosemicarbazides with dimethyl acetylenedicarboxylate leads to different products depending on the reaction conditions, illustrating the compound's reactivity and versatility (Vas’kevich et al., 2004).

Physical Properties Analysis

The physical properties, such as crystal structure and molecular geometry, are integral to understanding the application potential of these compounds. For example, quantum chemical calculations provide insights into the energies, electronic structures, and geometries of thieno[2,3-d]pyrimidin-4-ones, offering a basis for predicting their physical properties (Mamarakhmonov et al., 2016).

Scientific Research Applications

Synthesis and Reactivity

The compound serves as a versatile intermediate in the synthesis of thieno[2,3-d]pyrimidine derivatives. Research by Davoodnia et al. (2009) explored the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation, yielding derivatives including 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, showcasing its utility in synthesizing a range of biologically active molecules (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

Antimicrobial and Antiproliferative Applications

Compounds derived from methyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate have been evaluated for their antimicrobial and antiproliferative activities. Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized pyridothienopyrimidines and pyridothienotriazines exhibiting in vitro antimicrobial properties. Similarly, Atapour-Mashhad et al. (2017) reported on new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives with antiproliferative activity against human breast cancer cells, highlighting the compound's potential in developing anticancer agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002); (Atapour-Mashhad et al., 2017).

Material Science Applications

Beyond pharmaceutical applications, research on the synthesis and characterization of thieno[2,3-d]pyrimidin derivatives extends to material science. For instance, Ren et al. (2006) conducted preparation, crystal structure, and theoretical calculations on similar compounds, offering insights into their potential applications in material science and engineering (Ren et al., 2006).

properties

IUPAC Name

methyl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S2/c1-6-7(2)17-11-9(6)10(12-5-13-11)16-4-8(14)15-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEWZMBGKWSZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetate

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